molecular formula C12H18ClNO4S B5264437 N-(4-chloro-2,5-dimethoxyphenyl)butane-1-sulfonamide

N-(4-chloro-2,5-dimethoxyphenyl)butane-1-sulfonamide

Cat. No.: B5264437
M. Wt: 307.79 g/mol
InChI Key: RJGOQJQRORDWNL-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)butane-1-sulfonamide is a chemical compound with the molecular formula C12H18ClNO4S and a molecular weight of 307.79 g/mol . This compound is known for its unique structural features, including a chloro-substituted aromatic ring and a sulfonamide group, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)butane-1-sulfonamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with butane-1-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield of the final product.

Chemical Reactions Analysis

N-(4-chloro-2,5-dimethoxyphenyl)butane-1-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)butane-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)butane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways and molecular targets involved depend on the specific application and biological context .

Comparison with Similar Compounds

N-(4-chloro-2,5-dimethoxyphenyl)butane-1-sulfonamide can be compared with other sulfonamide compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO4S/c1-4-5-6-19(15,16)14-10-8-11(17-2)9(13)7-12(10)18-3/h7-8,14H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGOQJQRORDWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC(=C(C=C1OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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